molecular formula C26H29N3O4 B393792 ETHYL 2-AMINO-1-(4-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE

ETHYL 2-AMINO-1-(4-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE

Cat. No.: B393792
M. Wt: 447.5g/mol
InChI Key: KXOBANMOYCHJPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-AMINO-1-(4-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-AMINO-1-(4-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-AMINO-1-(4-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace certain functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

ETHYL 2-AMINO-1-(4-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: The compound’s reactivity and stability make it suitable for various industrial processes, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-AMINO-1-(4-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-1-(4-hydroxyphenyl)-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Ethyl 2-amino-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

ETHYL 2-AMINO-1-(4-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C26H29N3O4

Molecular Weight

447.5g/mol

IUPAC Name

ethyl 2-amino-1-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-4-pyridin-3-yl-6,8-dihydro-4H-quinoline-3-carboxylate

InChI

InChI=1S/C26H29N3O4/c1-5-33-25(31)23-21(16-7-6-12-28-15-16)22-19(13-26(2,3)14-20(22)30)29(24(23)27)17-8-10-18(32-4)11-9-17/h6-12,15,21H,5,13-14,27H2,1-4H3

InChI Key

KXOBANMOYCHJPB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C2=C(C1C3=CN=CC=C3)C(=O)CC(C2)(C)C)C4=CC=C(C=C4)OC)N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C(C1C3=CN=CC=C3)C(=O)CC(C2)(C)C)C4=CC=C(C=C4)OC)N

Origin of Product

United States

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